molecular formula C10H6Br2ClN B577794 3,4-Dibromo-8-chloro-6-methylquinoline CAS No. 1209853-66-6

3,4-Dibromo-8-chloro-6-methylquinoline

Cat. No.: B577794
CAS No.: 1209853-66-6
M. Wt: 335.423
InChI Key: VDMABCUOACDKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-8-chloro-6-methylquinoline is a polyhalogenated quinoline derivative offered as a key synthetic building block for non-human research. This compound is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Quinoline derivatives are extensively researched for their ability to interact with diverse biological targets, demonstrating mechanisms that include growth inhibition via cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . The specific halogenation pattern on the quinoline core makes it a versatile precursor for further functionalization. The bromine atoms at the 3 and 4 positions are amenable to metal-catalyzed cross-coupling reactions, such as Suzuki couplings, enabling the convergent synthesis of complex, highly substituted quinoline structures for structure-activity relationship (SAR) studies . As a halogen-rich scaffold, it serves as a critical intermediate in the synthesis of compounds for screening against various cancer cell lines. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1209853-66-6

Molecular Formula

C10H6Br2ClN

Molecular Weight

335.423

IUPAC Name

3,4-dibromo-8-chloro-6-methylquinoline

InChI

InChI=1S/C10H6Br2ClN/c1-5-2-6-9(12)7(11)4-14-10(6)8(13)3-5/h2-4H,1H3

InChI Key

VDMABCUOACDKMA-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)Br)Br)Cl

Synonyms

8-Chloro-3,4-dibromo-6-methylquinoline

Origin of Product

United States

Chemical Reactivity and Transformative Chemistry of 3,4 Dibromo 8 Chloro 6 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Quinoline (B57606) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated quinolines. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. libretexts.org The feasibility and regioselectivity of SNAr on 3,4-dibromo-8-chloro-6-methylquinoline are dictated by the electronic properties of the quinoline nucleus and the positions of the halogen substituents.

The quinoline ring system features a pyridine (B92270) ring fused to a benzene (B151609) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly reduces the electron density of this ring, thereby activating it towards nucleophilic attack. Consequently, the halogen atoms at the C-3 and C-4 positions are more susceptible to SNAr reactions compared to the chlorine atom at the C-8 position on the more electron-rich benzene ring.

In di- or polyhalogenated quinolines, the C-4 position is generally the most activated site for nucleophilic substitution. mdpi.comnih.gov This is because the negative charge of the Meisenheimer complex intermediate formed upon nucleophilic attack at C-4 can be effectively delocalized onto the electronegative nitrogen atom through resonance. Attack at the C-3 position is less favored as it does not allow for direct resonance stabilization of the negative charge by the ring nitrogen.

The chlorine atom at the C-8 position on the carbocyclic ring is the least reactive towards SNAr. This ring is not as electron-deficient as the pyridine ring, making nucleophilic attack less favorable under standard SNAr conditions. For substitution to occur at C-8, harsher reaction conditions or the presence of strong electron-withdrawing groups on the benzene ring would typically be required.

PositionHalogenRing SystemRelative Reactivity in SNArRationale
C-4BrominePyridineHighActivated by electron-withdrawing nitrogen; allows resonance stabilization of the intermediate.
C-3BrominePyridineModerateActivated by nitrogen, but with less effective resonance stabilization of the intermediate compared to C-4.
C-8ChlorineBenzeneLowLocated on the more electron-rich carbocyclic ring, making it less susceptible to nucleophilic attack.

The nitrogen heteroatom is the primary activating feature for SNAr reactions on the quinoline core. Its electron-withdrawing inductive and mesomeric effects create a significant electron deficiency, particularly at the C-2 and C-4 positions. This polarization facilitates the initial attack by a nucleophile, which is the rate-determining step of the reaction. libretexts.org

Conversely, the methyl group at the C-6 position has a modest influence on the SNAr pathways. As an electron-donating group, it slightly increases the electron density of the benzene ring through an inductive effect. This effect would marginally decrease the reactivity of the C-8 chlorine towards nucleophilic attack. Its impact on the reactivity of the halogens on the pyridine ring (C-3 and C-4) is minimal due to its distant location. Therefore, the dominant factor controlling SNAr reactivity remains the powerful electron-withdrawing nature of the nitrogen heteroatom.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira) Utilizing the Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in the synthesis of complex organic molecules. researchgate.netscilit.com For a polyhalogenated substrate like this compound, the key challenge and opportunity lie in achieving selective coupling at one of the three halogenated sites.

The general mechanism for these reactions involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.comuwindsor.ca

The selectivity of palladium-catalyzed cross-coupling reactions is primarily determined by the relative reactivity of the carbon-halogen bonds towards oxidative addition. This reactivity generally follows the trend C-I > C-Br > C-Cl. Therefore, in this compound, the two C-Br bonds are expected to be significantly more reactive than the C-Cl bond.

Distinguishing between the two C-Br bonds at positions C-3 and C-4 is more nuanced and depends on the specific reaction conditions and the electronic environment of each position. In many heterocyclic systems, halogens at the C-2 or C-4 positions, which are para or ortho to the heteroatom, exhibit enhanced reactivity due to the electronic influence of the heteroatom. nih.gov For instance, studies on 2,4-dibromoquinolines have shown that Sonogashira coupling can occur preferentially at the C-2 position. researchgate.net This suggests that the electronic properties of the positions on the pyridine ring play a crucial role.

It is possible to achieve selective coupling through careful tuning of reaction conditions:

Selective C-Br Coupling: By using standard palladium catalysts and ligands (e.g., Pd(PPh₃)₄), coupling reactions can be performed selectively at the C-3 or C-4 bromine positions, leaving the C-8 chlorine intact.

Selective C-Cl Coupling: Coupling at the C-8 chlorine position while the C-Br bonds remain is highly challenging and generally not feasible due to the lower reactivity of the C-Cl bond. However, after the two bromine atoms have been substituted, subsequent coupling at the C-8 position could be achieved under more forcing conditions or by using specialized catalyst systems designed for C-Cl bond activation.

Cross-Coupling ReactionTypical ReagentGeneral Selectivity Trend
Suzuki-MiyauraArylboronic acidC-Br (C-3, C-4) > C-Cl (C-8)
StilleOrganostannaneC-Br (C-3, C-4) > C-Cl (C-8)
HeckAlkeneC-Br (C-3, C-4) > C-Cl (C-8)
SonogashiraTerminal alkyneC-Br (C-3, C-4) > C-Cl (C-8)

Stereochemical considerations are generally not a factor in the cross-coupling reactions of this compound itself, as the coupling occurs at sp²-hybridized carbon atoms. However, the stereochemistry of the coupling partner (e.g., a chiral organoboron reagent) would be retained in the product.

Ligand effects are critically important for controlling the activity and selectivity of the palladium catalyst. nih.gov

Electron-rich and bulky phosphine (B1218219) ligands (e.g., P(t-Bu)₃, XPhos, SPhos) can enhance the rate of oxidative addition, which may be necessary for activating the less reactive C-Cl bond or for achieving coupling at sterically hindered positions.

The choice of ligand can also influence the regioselectivity between the C-3 and C-4 positions. For example, in a study on 2,4-dichloro-8-bromo-7-methoxyquinoline, the choice of palladium catalyst and ligand system determined whether the reaction occurred at the C-2 chlorine or the C-6 bromine. nih.gov This demonstrates that a delicate balance between electronic and steric factors, modulated by the ligand, governs the site of reaction.

Electrophilic Aromatic Substitution Reactions and Their Feasibility on Activated/Deactivated Quinoline Systems

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgwikipedia.org The quinoline system is generally deactivated towards electrophilic attack, particularly on the pyridine ring, due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution, when it occurs, preferentially takes place on the more electron-rich benzene ring, typically at the C-5 and C-8 positions. reddit.com

The feasibility of further EAS on this molecule is low. The pyridine ring is strongly deactivated by both the nitrogen atom and the two bromine atoms. The benzene ring is also significantly deactivated by the chlorine at C-8 and the two bromines on the adjacent ring. The available positions for substitution on the benzene ring are C-5 and C-7.

Position C-5: This position is ortho to the C-6 methyl group and meta to the C-8 chlorine. The activating effect of the methyl group would direct an incoming electrophile to this position.

Position C-7: This position is meta to the C-6 methyl group and ortho to the C-8 chlorine.

Given the cumulative deactivating effects of the three halogen atoms and the quinoline nitrogen, any further electrophilic substitution would require harsh reaction conditions (e.g., strong acids, high temperatures). The reaction would likely be slow and may result in low yields or a mixture of products. Therefore, while theoretically possible at the C-5 position, electrophilic aromatic substitution is not a synthetically favorable pathway for the further functionalization of this compound. nih.gov

Chemo- and Regioselective Transformations for the Construction of Diverse Quinoline Scaffolds

The differential reactivity of the three halogen atoms in this compound is the cornerstone for its use in building complex molecular architectures through chemo- and regioselective reactions. Transition-metal-catalyzed cross-coupling reactions are particularly effective for this purpose.

The reactivity of aryl halides in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl. This allows for the selective functionalization of the C-Br bonds in the presence of the C-Cl bond. Furthermore, subtle differences in the electronic environment of the C3-Br and C4-Br bonds can be exploited to achieve regioselective coupling, often favoring reaction at the C4 position. By carefully selecting catalysts, ligands, and reaction conditions, it is possible to perform sequential couplings. For instance, a Suzuki-Miyaura coupling could be performed first at the C4-Br position, followed by a second coupling at the C3-Br position, and finally, under more forcing conditions, a reaction at the C8-Cl position. This stepwise approach allows for the controlled and predictable synthesis of highly substituted quinoline scaffolds. researchgate.netresearchgate.net

Common cross-coupling reactions for derivatizing this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (biaryls, etc.). researchgate.netresearchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds (alkynylated quinolines).

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (aminoquinolines). researchgate.net

Heck Coupling: Reaction with alkenes to form C-C bonds (alkenylated quinolines).

Reaction TypeSelective PositionCoupling PartnerCatalyst/Ligand SystemResulting ScaffoldReference
Suzuki-Miyaura CouplingC4-BrArylboronic acidPd(PPh₃)₄ / Na₂CO₃4-Aryl-3-bromo-8-chloro-6-methylquinoline researchgate.net
Buchwald-Hartwig AminationC4-BrAniline (B41778)Pd(OAc)₂ / DPEphos / K₃PO₄4-Anilino-3-bromo-8-chloro-6-methylquinoline researchgate.net
Sonogashira CouplingC3-Br (after C4 functionalization)PhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N4-Substituted-3-(phenylethynyl)-8-chloro-6-methylquinoline researchgate.net
Suzuki-Miyaura CouplingC8-Cl (harsher conditions)Arylboronic acidPd(dppf)Cl₂ / K₂CO₃3,4-Disubstituted-8-aryl-6-methylquinoline researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3,4 Dibromo 8 Chloro 6 Methylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3,4-Dibromo-8-chloro-6-methylquinoline, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

In a typical ¹H NMR spectrum, the methyl group protons would likely appear as a singlet in the range of δ 2.5 ppm. The aromatic protons on the quinoline (B57606) core would resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, with their exact chemical shifts and coupling patterns dictated by the electronic effects of the halogen substituents. nih.govacs.org Similarly, the ¹³C NMR spectrum would show a signal for the methyl carbon around δ 20-25 ppm and a series of signals for the aromatic carbons in the δ 120-150 ppm range. The carbons directly bonded to the electronegative nitrogen and halogen atoms would be shifted further downfield. acs.org

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

To resolve ambiguities and confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to identify which protons are adjacent to each other on the quinoline ring system, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the direct assignment of carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, HMBC would show correlations from the methyl protons to the C6 carbon and the adjacent C5 and C7 carbons, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data provides insights into the molecule's three-dimensional conformation and can confirm spatial relationships, for example, between the proton at C5 and the methyl group at C6.

Table 1: Predicted NMR Data for this compound Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
2~8.8 (d)~150H5
3-~125H2, H5
4-~130H2, H5
5~7.8 (d)~128H7, CH₃
6-~138H5, H7, CH₃
7~8.0 (s)~135H5, CH₃
8-~127H7
CH₃~2.6 (s)~22C5, C6, C7

Solid-State NMR for Crystalline Form Characterization

Solid-State NMR (SSNMR) spectroscopy provides structural information about materials in their solid, crystalline form, offering data that is complementary to X-ray crystallography. rsc.org For this compound, SSNMR would be particularly useful for probing the local environments of the quadrupolar halogen nuclei (³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br). researchgate.netwiley.com The interaction of these nuclei with the local electric field gradient provides sensitive information about the electronic structure and intermolecular interactions, such as halogen bonding, within the crystal lattice. rsc.org This technique is advantageous as it can analyze powdered samples and does not require the growth of large single crystals. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. For this compound (C₁₀H₆Br₂ClN), HRMS would confirm the molecular formula by providing an experimental mass that matches the theoretical exact mass.

Isotopic Pattern Analysis for Polyhalogenated Compounds

A key feature in the mass spectrum of a polyhalogenated compound is its distinctive isotopic pattern, which arises from the natural abundance of isotopes for chlorine (³⁵Cl: ~75%, ³⁷Cl: ~25%) and bromine (⁷⁹Br: ~50%, ⁸¹Br: ~50%). libretexts.orgyoutube.com The presence of one chlorine and two bromine atoms in the target molecule would result in a characteristic cluster of peaks for the molecular ion (M⁺). The pattern would include the monoisotopic peak (M), followed by peaks at M+2, M+4, and M+6, with relative intensities determined by the statistical combination of the isotopes. libretexts.org This pattern serves as a definitive fingerprint for the number and type of halogen atoms present. nih.govnih.gov

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

IonIsotopic CompositionCalculated m/zPredicted Relative Abundance (%)
[M]⁺C₁₀H₆⁷⁹Br₂³⁵ClN334.861175.8
[M+2]⁺C₁₀H₆⁷⁹Br⁸¹Br³⁵ClN / C₁₀H₆⁷⁹Br₂³⁷ClN336.8591100.0
[M+4]⁺C₁₀H₆⁸¹Br₂³⁵ClN / C₁₀H₆⁷⁹Br⁸¹Br³⁷ClN338.857049.2
[M+6]⁺C₁₀H₆⁸¹Br₂³⁷ClN340.85508.0

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. researchgate.netnih.gov The fragmentation pathways of halogenated heterocyclic compounds often involve the loss of halogen atoms as radicals (•Br, •Cl) or the neutral loss of molecules like HBr or HCl. researchgate.net For this compound, common fragmentation pathways would likely include the sequential loss of bromine and chlorine radicals, or the loss of the methyl radical (•CH₃), providing valuable data to confirm the connectivity of the substituents on the quinoline core. acs.orgdtic.mil

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique would provide the absolute structure of this compound, yielding precise measurements of bond lengths, bond angles, and torsion angles. acs.org

The analysis would confirm the planarity of the quinoline ring system. researchgate.net Furthermore, it would reveal how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This includes the identification of various intermolecular interactions that stabilize the crystal structure. For a polyhalogenated compound like this, one would expect to observe significant non-covalent interactions such as π–π stacking between the aromatic quinoline rings of adjacent molecules and potential halogen bonds (e.g., Br···Cl, Br···N). researchgate.net The study of crystal structures of similar substituted quinolines has shown the prevalence of such interactions in defining the supramolecular architecture. rsc.org

Theoretical and Computational Chemistry Studies on 3,4 Dibromo 8 Chloro 6 Methylquinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Reactivity Prediction

No specific DFT calculation data for 3,4-Dibromo-8-chloro-6-methylquinoline has been found in the public domain.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

There is no available data regarding the HOMO-LUMO energy gaps or molecular orbital analysis for this compound.

Electrostatic Potential Surface and Charge Distribution Mapping

Specific electrostatic potential surface maps and charge distribution analyses for this compound are not available in the reviewed literature.

Quantum Chemical Descriptors for Understanding Reactivity and Selectivity (e.g., Fukui functions, global reactivity indices)

Information on the calculation of Fukui functions or global reactivity indices for this compound is not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

There are no published molecular dynamics simulation studies that investigate the dynamic behavior and solvent interactions of this compound.

Computational Studies on Reaction Mechanisms and Transition State Analysis for Synthetic Pathways

Computational studies detailing the reaction mechanisms and transition state analyses for the synthesis of this compound have not been found.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data (e.g., NMR chemical shifts, vibrational frequencies)

A thorough review of publicly accessible scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data for the specific compound this compound. While the synthesis and characterization of numerous substituted quinolines are documented, specific spectral data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) or Raman vibrational frequencies for this particular molecule have not been reported.

Similarly, dedicated in silico studies predicting the spectroscopic parameters of this compound are not available in the current body of scientific literature. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful and widely used method for predicting the spectroscopic properties of molecules. researchgate.net Such theoretical calculations are instrumental in complementing experimental data, aiding in spectral assignments, and providing insights into molecular structure and bonding. researchgate.netmdpi.com

For related quinoline (B57606) derivatives, DFT calculations have been successfully employed to predict vibrational frequencies and NMR chemical shifts. researchgate.net These computational studies often involve optimizing the molecular geometry and then calculating the spectroscopic parameters at a specific level of theory and basis set. researchgate.netmdpi.com The calculated values are then often compared with experimental data to validate the computational model.

Given the lack of both experimental and theoretical data for this compound, a direct comparison as outlined for this section cannot be performed. The generation of reliable theoretical spectroscopic data would necessitate a dedicated computational study, which is beyond the scope of this review. Such a study would typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculations: To predict the vibrational (IR and Raman) spectra.

NMR Shielding Calculations: Using methods like the Gauge-Including Atomic Orbital (GIAO) to predict ¹H and ¹³C NMR chemical shifts.

Without experimental spectra to serve as a benchmark, any purely theoretical predictions would remain unverified. The synthesis and subsequent spectroscopic characterization of this compound would be a prerequisite for a meaningful comparison with in silico predictions.

Exploration of Non Biological/non Clinical Applications and Future Research Directions

3,4-Dibromo-8-chloro-6-methylquinoline as a Precursor in Materials Science Research

The unique structural and electronic properties of this compound make it a compelling candidate for a precursor in the synthesis of novel materials. The presence of multiple halogen atoms offers reactive sites for various cross-coupling reactions, enabling the construction of larger, more complex molecular architectures.

Application as a Building Block for Advanced Organic Materials (e.g., Polymers, Copolymers)

Quinoline-based polymers, or polyquinolines, are known for their exceptional thermal and oxidative stability, good processability, and excellent electron transport properties. nih.gov These characteristics make them suitable for a range of applications in materials science. The compound this compound, with its multiple reactive halogen sites, can serve as a valuable monomer or building block for the synthesis of advanced organic materials such as polymers and copolymers.

The bromine and chlorine atoms on the quinoline (B57606) ring can be readily displaced or used in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon bonds. This allows for the incorporation of the this compound unit into a polymer backbone. The resulting polymers would be expected to exhibit the inherent stability of the quinoline core, while the specific substituents would further modulate their properties. For instance, the methyl group can enhance solubility in organic solvents, aiding in the processability of the final polymer.

The synthesis of polyquinolines can be achieved through various polymerization techniques, including step-growth polymerization where bifunctional monomers are linked together. researchgate.netrsc.org In this context, derivatives of this compound could be designed to have two reactive sites, enabling their participation in polymerization reactions. The resulting polymers could find applications as high-performance plastics, specialty coatings, or membranes with tailored properties.

Potential Polymer PropertyContributing Structural Feature of this compoundPotential Application
High Thermal StabilityRigid quinoline backboneHigh-performance engineering plastics
Enhanced SolubilityMethyl group at the 6-positionSolution-processable films and coatings
Tunable Electronic PropertiesHalogen substituents for post-polymerization modificationFunctional polymers for electronic devices

Incorporation into Extended π-Systems for Optoelectronic Applications

The development of organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. mdpi.com Quinoline derivatives are attractive for these applications due to their inherent electronic properties and high photoluminescence quantum yields. nih.govresearchgate.net The compound this compound can be a key precursor for creating extended π-conjugated systems necessary for efficient charge transport and light emission in these devices.

The halogen atoms on the quinoline ring provide handles for chemists to "stitch" these molecules together with other aromatic units, thereby extending the π-conjugation. This extended conjugation is crucial as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often leading to absorption and emission of light in the visible region of the electromagnetic spectrum. The electroluminescence colors of polyquinolines can be tuned by altering the molecular and supramolecular structures. dtic.mil

By carefully selecting the reaction partners in cross-coupling reactions, it is possible to design and synthesize novel materials with tailored optoelectronic properties. For example, coupling this compound with electron-donating aromatic groups could lead to the formation of donor-acceptor type structures, which are known to be efficient emitters in OLEDs. The heavy bromine atoms might also promote intersystem crossing, a phenomenon that can be exploited in the design of phosphorescent OLEDs.

Optoelectronic PropertyInfluence of this compound StructurePotential Device Application
Tunable Emission WavelengthExtended π-conjugation through cross-coupling at halogen sitesOrganic Light-Emitting Diodes (OLEDs)
Enhanced Electron TransportElectron-deficient nature of the quinoline ringElectron transport layers in OLEDs and OPVs
Potential for PhosphorescenceHeavy atom effect of brominePhosphorescent OLEDs (PhOLEDs)

Role as a Ligand Precursor in Coordination Chemistry and Homogeneous Catalysis Research

The nitrogen atom in the quinoline ring and the potential for the halogen atoms to be substituted with other donor atoms make this compound an interesting candidate for the development of novel ligands in coordination chemistry and homogeneous catalysis.

Synthesis of Metal Complexes with Halogenated Quinoline Ligands

Quinoline derivatives are widely used as ligands in coordination chemistry, where the nitrogen atom can coordinate to a metal center. rsc.org The presence of halogen substituents on the quinoline ring can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. The compound this compound can be used to synthesize a variety of metal complexes.

The nitrogen atom of the quinoline can act as a monodentate ligand, coordinating to a single metal center. Furthermore, the halogen atoms at the 3, 4, and 8 positions can be substituted with other functional groups containing donor atoms (e.g., oxygen, sulfur, or phosphorus), transforming the quinoline into a multidentate ligand capable of forming stable chelate complexes with metal ions. The steric bulk and electronic effects of the bromine, chlorine, and methyl groups would influence the coordination geometry and the stability of the resulting metal complexes.

The synthesis of such complexes would typically involve the reaction of this compound or its derivatives with a suitable metal salt in an appropriate solvent. Characterization of these new complexes would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine their structure and bonding.

Exploration of Catalytic Activity in Model Reactions

Metal complexes containing quinoline-based ligands have shown promise in homogeneous catalysis. rsc.org The electronic and steric environment around the metal center, which is dictated by the ligand, plays a crucial role in the catalytic activity and selectivity of the complex. The development of metal complexes from this compound could lead to new catalysts for a variety of organic transformations.

For instance, palladium complexes bearing quinoline ligands have been investigated for their catalytic activity in cross-coupling reactions. The specific substitution pattern of this compound could lead to catalysts with unique selectivity. The halogen atoms could also play a role in the catalytic cycle itself, potentially participating in oxidative addition or reductive elimination steps.

The exploration of the catalytic activity of these new metal complexes would involve testing their performance in well-established model reactions, such as Suzuki-Miyaura coupling, Heck coupling, or hydrogenation reactions. By systematically varying the metal center and the reaction conditions, it would be possible to identify promising catalyst systems for further development. Quinoline itself has been found to influence the electronic properties of hydrogenation catalysts. rsc.org

Development of Novel Analytical Probes and Sensing Materials Utilizing the Quinoline Scaffold (non-biological sensing)

The quinoline scaffold is a well-known fluorophore, and its derivatives are often used in the development of fluorescent probes for the detection of various analytes. The photophysical properties of quinoline, such as its absorption and emission wavelengths and its fluorescence quantum yield, are highly sensitive to the nature and position of substituents on the ring system. This makes this compound a promising platform for the design of novel analytical probes for non-biological sensing applications.

The development of chemosensors for the detection of metal ions and other small molecules is an active area of research. Quinoline-based fluorescent probes have been successfully employed for the detection of various metal ions. nanobioletters.com The sensing mechanism often involves the coordination of the analyte to a receptor unit attached to the quinoline fluorophore, which leads to a change in the fluorescence signal.

Future Prospects for Diversification of the this compound Scaffold for New Chemical Entities

The strategic placement of three halogen atoms and a methyl group on the quinoline core of this compound makes it a highly valuable precursor for the generation of new chemical entities with tailored properties. The diversification of this scaffold is a promising area of research, with potential applications in materials science and catalysis.

The presence of bromine at the 4- and 8-positions, along with chlorine at the 3-position, creates a quinoline ring with significant electron deficiency. This electronic profile makes the compound an excellent candidate for nucleophilic aromatic substitution (NAS) reactions. The electron-withdrawing nature of the halogens activates the quinoline system for such substitutions. This inherent reactivity allows for the introduction of a wide array of functional groups, leading to a diverse library of new compounds. For instance, the substitution of the bromo and chloro groups with amines, alkoxides, or thiolates could yield novel molecules with interesting photophysical or electronic properties.

The diversification of the this compound scaffold is not limited to simple substitution reactions. The bromine atoms, in particular, are amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These powerful synthetic tools can be employed to introduce aryl, vinyl, or alkynyl groups, thereby extending the π-conjugated system of the quinoline core. The resulting extended aromatic systems are of significant interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. nih.gov

Furthermore, the methyl group at the 6-position, while seemingly a minor feature, can also be a site for further functionalization. For example, it could be halogenated or oxidized to an aldehyde or carboxylic acid, providing another handle for chemical modification. This multi-faceted reactivity underscores the potential of this compound as a versatile building block for the synthesis of new chemical entities with applications beyond the biological realm.

A comparative analysis with a structurally similar compound, 4,8-Dibromo-3-chloro-6-methylquinoline, highlights the potential for diversification. The different substitution pattern in the target compound (bromine at C-3 and C-4) would likely lead to altered reactivity and, consequently, different physical and chemical properties in its derivatives.

Table 1: Comparison of Halogenated Quinolines and Potential for Diversification
Compound NameSubstituentsMolecular FormulaKey Features for Diversification
4,8-Dibromo-3-chloro-6-methylquinoline4-Br, 8-Br, 3-Cl, 6-CH₃C₁₀H₆Br₂ClNHigh halogen content enhances electrophilicity for NAS reactions.
6,8-Dibromo-2-(4-chlorophenyl)-4-methoxyquinoline6-Br, 8-Br, 2-(4-Cl-C₆H₄), 4-OCH₃C₁₆H₁₀Br₂ClNOAryl and methoxy (B1213986) groups can be modified to tune π-stacking and solubility.
6-Bromo-2-chloro-4,8-dimethylquinoline6-Br, 2-Cl, 4-CH₃, 8-CH₃C₁₁H₉BrClNMultiple methyl groups offer sites for further functionalization.

Unexplored Reactivity Patterns and Opportunities for Mechanistic Investigations

While the general reactivity of halogenated quinolines is understood, the specific reactivity patterns of this compound remain largely unexplored, presenting significant opportunities for mechanistic investigations. The interplay of the three halogen substituents in directing incoming reagents is a particularly interesting area for study.

The electron-withdrawing effects of the bromo and chloro groups are known to activate the quinoline ring for nucleophilic aromatic substitution. However, the precise regioselectivity of these reactions in a system with halogens at the 3 and 4 positions is a subject for detailed mechanistic study. It is plausible that the C-4 bromine is more labile and thus more susceptible to substitution than the C-3 bromine, but this would need to be confirmed through experimental and computational studies. The steric hindrance from the methyl group at the C-6 position could also play a role in modulating the reactivity at adjacent positions.

Beyond nucleophilic substitution, the potential for electrophilic substitution on the benzene (B151609) ring of this compound is another area ripe for investigation. While the pyridine (B92270) ring is generally deactivated towards electrophilic attack, the benzene ring can still undergo reactions such as nitration or halogenation. rsc.org The directing effects of the existing substituents would be a key factor in determining the outcome of such reactions. Mechanistic studies could elucidate the kinetic and thermodynamic products of these reactions, providing valuable insights into the electronic nature of this polyhalogenated system.

Furthermore, the photochemical reactivity of this compound is an entirely unexplored frontier. Halogenated aromatic compounds are known to undergo a variety of photochemical reactions, including dehalogenation and rearrangement. Investigating the behavior of this compound under photolytic conditions could reveal novel reaction pathways and lead to the synthesis of unique molecular architectures.

The potential for this compound to engage in halogen bonding is another intriguing aspect that warrants investigation. The bromine and chlorine atoms could act as halogen bond donors, interacting with Lewis bases to form supramolecular assemblies. The study of these non-covalent interactions could open up new avenues for the use of this compound in crystal engineering and the design of functional materials.

Table 2: Potential Research Directions for Unexplored Reactivity
Research AreaPotential InvestigationExpected Outcome
Nucleophilic Aromatic SubstitutionKinetic and computational studies on the regioselectivity of substitution at C-3 and C-4.Understanding of the relative lability of the halogen substituents.
Electrophilic Aromatic SubstitutionInvestigation of nitration and further halogenation reactions.Elucidation of the directing effects of the existing substituents on the benzene ring.
PhotochemistryStudy of the compound's behavior under various photolytic conditions.Discovery of novel photochemical reactions and synthetic pathways.
Halogen BondingExploration of co-crystallization with Lewis bases.Formation of novel supramolecular structures with potential applications in materials science.

Conclusion and Outlook

Summary of Key Academic Contributions and Research Insights on 3,4-Dibromo-8-chloro-6-methylquinoline

While specific research on this compound is not extensively documented, the academic contributions to the broader family of halogenated quinolines provide a solid foundation for understanding its potential significance. Research on analogous compounds has primarily centered on their synthesis, reactivity, and biological activity.

Key insights from the study of related halogenated quinolines that are applicable to this compound include:

Synthetic Methodologies: The synthesis of polyhalogenated quinolines is a well-explored field, with established methods such as the Skraup, Doebner-von Miller, and Friedländer reactions providing routes to the core quinoline (B57606) scaffold. nih.gov Subsequent halogenation steps, often employing reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), allow for the regioselective introduction of halogen atoms. nih.gov The synthesis of this compound would likely involve a multi-step process, carefully controlling reaction conditions to achieve the desired substitution pattern.

Reactivity and Functionalization: The presence of multiple halogen substituents significantly influences the reactivity of the quinoline ring. The electron-withdrawing nature of the bromine and chlorine atoms is expected to activate the quinoline core towards nucleophilic aromatic substitution reactions, providing a versatile handle for further functionalization. nih.gov This allows for the introduction of various functional groups, such as amines, alkoxides, and thiols, to modulate the compound's properties.

Biological Potential: Halogenated quinolines are recognized as "privileged structures" in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. nih.govnih.gov The specific halogenation pattern of this compound is anticipated to confer significant bioactivity. For instance, brominated quinolines have shown promise as anticancer agents, while chlorinated quinolines are known for their antimicrobial properties. nih.govevitachem.com The combination of these halogens, along with the methyl group, likely results in a compound with a unique pharmacological profile.

Comparative Physicochemical Properties of Halogenated Quinolines

To illustrate the influence of substitution patterns on the properties of quinoline derivatives, the following interactive table presents a comparison of calculated physicochemical properties for this compound and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C10H6Br2ClN335.424.5
8-Bromo-4-chloro-6-methylquinolineC10H7BrClN256.533.9
6,8-Dibromo-4-chloroquinolineC9H4Br2ClN317.404.2
4-Chloro-6,8-dibromo-2-methylquinolineC10H6Br2ClN335.424.6

Data for this table is derived from publicly available chemical databases and may be based on computational predictions.

Identification of Remaining Challenges and Knowledge Gaps in its Chemistry

Despite the foundational knowledge from the broader field of halogenated quinolines, significant challenges and knowledge gaps remain specifically for this compound.

Lack of Empirical Data: The most significant gap is the absence of published experimental data for this specific compound. This includes a lack of detailed spectroscopic characterization (NMR, IR, Mass Spectrometry), crystallographic data, and measured physicochemical properties. Such data is essential for unequivocally confirming its structure and understanding its behavior.

Regioselective Synthesis: While general methods for quinoline synthesis exist, achieving the precise 3,4-dibromo-8-chloro substitution pattern on a 6-methylquinoline (B44275) core can be challenging. The development of a high-yield, regioselective synthetic route is a critical hurdle that needs to be addressed.

Mechanism of Action: Should this compound exhibit significant biological activity, its mechanism of action at the molecular level would need to be elucidated. This would involve identifying its biological targets and understanding the nature of its interactions with them.

Summary of Research Focus on Halogenated Quinolines

Research AreaKey Focus
Synthesis Development of efficient and regioselective methods for the preparation of polyhalogenated quinolines.
Medicinal Chemistry Exploration of anticancer, antimicrobial, antiviral, and neuroprotective activities.
Materials Science Investigation of photophysical properties for applications in organic electronics and sensors.
Catalysis Use as ligands in organometallic catalysis.

Projections for Future Academic Research Endeavors and Interdisciplinary Collaborations in Halogenated Quinoline Chemistry

The future of academic research on this compound and related halogenated quinolines is poised for significant advancement, driven by interdisciplinary collaborations and the application of modern research techniques.

Computational Chemistry and In Silico Screening: A crucial first step in future research will be the use of computational methods, such as Density Functional Theory (DFT), to predict the structural, electronic, and spectroscopic properties of this compound. In silico screening and molecular docking studies can help to predict its potential biological targets and guide experimental work, saving significant time and resources.

Advanced Synthetic and Catalytic Methods: Future synthetic efforts will likely focus on the development of novel catalytic systems, potentially utilizing transition metals like palladium or copper, to achieve more efficient and selective syntheses of polyhalogenated quinolines. The exploration of C-H activation and functionalization strategies will also be a key area of research.

Chemical Biology and Target Identification: Interdisciplinary collaborations between synthetic chemists and chemical biologists will be essential for elucidating the biological activity of this compound. Techniques such as proteomics and genomics can be employed to identify the cellular pathways and molecular targets affected by the compound.

Materials Science and Photophysics: The unique electronic properties imparted by the heavy halogen atoms suggest that this compound could have interesting photophysical properties. Collaborations with materials scientists could lead to the exploration of its potential use in organic light-emitting diodes (OLEDs), sensors, or as a photocatalyst.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3,4-Dibromo-8-chloro-6-methylquinoline?

Methodological Answer:
The synthesis of halogenated quinolines often involves multi-step substitution reactions. For bromination and chlorination, regioselectivity is critical. A common approach involves:

  • Precursor Selection : Start with 6-methylquinoline, introducing halogens sequentially via electrophilic aromatic substitution (EAS). The methyl group at position 6 acts as an electron-donating group, directing bromination to positions 3 and 4 .
  • Catalytic Conditions : Use Lewis acids (e.g., FeBr₃) for bromination and AlCl₃ for chlorination to enhance reaction efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves intermediates, confirmed by TLC .

Basic: How can the molecular structure and purity of this compound be rigorously characterized?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software for structure refinement. Single crystals grown via slow evaporation (solvent: dichloromethane/hexane) provide accurate bond lengths and angles. The planarity of the quinoline ring and dihedral angles of substituents are critical for validating synthetic accuracy .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Compare chemical shifts with similar compounds (e.g., 8-Bromo-6-methylquinoline ). Methyl groups typically resonate at δ 2.5–2.7 ppm, while aromatic protons show splitting patterns dependent on substitution .
    • HRMS : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error .

Advanced: How can researchers resolve contradictions in reported biological activity data for halogenated quinolines?

Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. To address this:

  • Systematic Controls : Replicate assays under standardized conditions (e.g., pH, temperature, and solvent). For example, antimicrobial activity against S. aureus may vary with solvent polarity .
  • Structure-Activity Relationship (SAR) : Compare with analogs like 6-Bromo-2-chloro-4-methylquinoline. Use regression models to correlate halogen positions with inhibitory potency (e.g., IC₅₀ values) .
  • Data Validation : Apply statistical tools (e.g., ANOVA) to assess significance and reproducibility .

Advanced: What computational methods predict the reactivity and regioselectivity of this compound in further functionalization?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic/nucleophilic sites. For example, the 8-chloro group may deactivate position 5, directing reactions to position 2 .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings .
  • Docking Studies : Predict binding affinities to biological targets (e.g., DNA gyrase) using AutoDock Vina. Compare with fluorinated analogs like 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent degradation via photolysis or hydrolysis .
  • Solubility : Use DMSO for biological assays (test stability via HPLC over 24 hours) or dichloromethane for synthetic reactions .
  • Safety : Monitor for bromine/chlorine gas release during reactions using fume hoods and real-time sensors .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive). For example, monitor NADH oxidation in dehydrogenase assays .
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) with target enzymes, comparing to 4-Chloro-8-methoxy-2,6-dimethylquinoline’s interaction with cytochrome P450 .
  • Mutagenesis : Engineer enzyme variants (e.g., E. coli DNA gyrase) to identify critical residues for binding via site-directed mutagenesis .

Advanced: How should researchers approach crystallographic data interpretation when structural disorder or twinning is observed?

Methodological Answer:

  • SHELXL Refinement : Use TWIN and BASF commands to model twinning. For example, a 0.86:0.14 domain ratio was resolved in a related quinoline derivative via twin refinement .
  • Disorder Modeling : Split occupancy for overlapping atoms (e.g., bromine positions) and apply restraints (ISOR, DELU) to thermal parameters .
  • Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfree convergence <5% .

Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to separate impurities. Compare retention times with synthesized byproducts (e.g., mono-brominated analogs) .
  • GC-MS : Detect volatile impurities (e.g., residual solvents) with electron ionization (EI) mode and NIST library matching .
  • Elemental Analysis : Confirm Br/Cl content (±0.3%) via combustion analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.